molecular formula C21H13Br4NaO5S B8006739 sodium;2-[(Z)-(3,5-dibromo-4-hydroxy-2-methylphenyl)-(3,5-dibromo-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate

sodium;2-[(Z)-(3,5-dibromo-4-hydroxy-2-methylphenyl)-(3,5-dibromo-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate

Cat. No.: B8006739
M. Wt: 720.0 g/mol
InChI Key: PZBRPDUUWGYUTE-IWSIBTJSSA-M
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Preparation Methods

Carbonyldiimidazole can be prepared by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed to obtain the crystalline product in approximately 90% yield . The reaction is as follows: [ 4C_3H_4N_2 + C(O)Cl_2 \rightarrow (C_3H_3N_2)_2CO + 2[C_3H_3N_2H_2]Cl ]

Chemical Reactions Analysis

Carbonyldiimidazole undergoes various chemical reactions, including:

Common reagents and conditions include the use of imidazole as both the nucleophile and the base. The major products formed from these reactions are amides, esters, and ureas .

Scientific Research Applications

Carbonyldiimidazole has several scientific research applications:

Mechanism of Action

Carbonyldiimidazole acts by facilitating the formation of amide bonds. The mechanism involves the activation of carboxylic acids to form an intermediate that reacts with amines to produce amides. The reaction proceeds through the formation of a reactive intermediate that is highly electrophilic, allowing it to react with nucleophiles such as amines .

Comparison with Similar Compounds

Carbonyldiimidazole is similar to other coupling reagents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). it is unique in its ability to avoid the use of thionyl chloride, which can cause side reactions . Similar compounds include:

  • Dicyclohexylcarbodiimide (DCC)
  • N,N’-diisopropylcarbodiimide (DIC)
  • Phosgene

Carbonyldiimidazole is preferred in many applications due to its ease of handling and reduced side reactions .

Properties

IUPAC Name

sodium;2-[(Z)-(3,5-dibromo-4-hydroxy-2-methylphenyl)-(3,5-dibromo-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Br4O5S.Na/c1-9-12(7-14(22)20(26)18(9)24)17(11-5-3-4-6-16(11)31(28,29)30)13-8-15(23)21(27)19(25)10(13)2;/h3-8,26H,1-2H3,(H,28,29,30);/q;+1/p-1/b17-13+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBRPDUUWGYUTE-IWSIBTJSSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1C(=C2C=C(C(=O)C(=C2C)Br)Br)C3=CC=CC=C3S(=O)(=O)[O-])Br)O)Br.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C=C1/C(=C/2\C=C(C(=O)C(=C2C)Br)Br)/C3=CC=CC=C3S(=O)(=O)[O-])Br)O)Br.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Br4NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

720.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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